

Application Note: Analytical Characterization of 2-Cyano-N-(2-phenoxyphenyl)acetamide

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Compound of Interest

Compound Name: 2-cyano-N-(2-phenoxyphenyl)acetamide

CAS No.: 380342-42-7

Cat. No.: B2831752

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Cyano-N-(2-phenoxyphenyl)acetamide (CAS: 380342-42-7) is a functionalized cyanoacetamide derivative often utilized as a pharmacophore in the development of kinase inhibitors, fungicides, and anti-inflammatory agents.[1] Its structure features a reactive methylene group activated by a nitrile and an amide, making it susceptible to specific degradation pathways (hydrolysis, condensation) that must be monitored during drug development.[1]

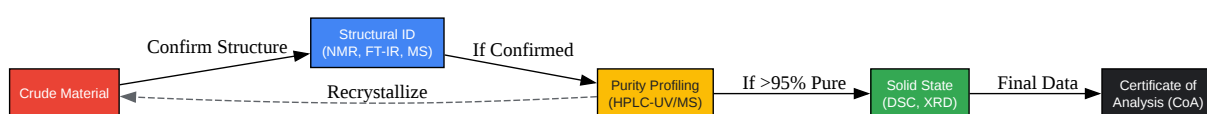
This guide provides a standardized analytical control strategy. Unlike generic protocols, this document focuses on the specific challenges of the N-aryl-2-cyanoacetamide scaffold, particularly the resolution of the lipophilic phenoxy group and the labile cyano-methylene moiety.

Chemical Identity

Property	Detail
IUPAC Name	2-Cyano-N-(2-phenoxyphenyl)acetamide
CAS Number	380342-42-7
Molecular Formula	
Molecular Weight	252.27 g/mol
Key Moieties	Nitrile (), Amide (), Diphenyl Ether ()
Solubility Profile	Soluble in DMSO, DMF, MeOH; Sparingly soluble in ACN; Insoluble in Water

Analytical Workflow Strategy

The characterization logic follows a "Coarse-to-Fine" resolution model, ensuring identity is established before expending resources on quantitative purity.[1]



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Figure 1: Step-wise analytical decision tree for characterizing the target molecule.

Protocol A: Structural Identification (Spectroscopy)

A1. Nuclear Magnetic Resonance (NMR)

Objective: Confirm the integrity of the cyanoacetamide backbone and the phenoxy-ether linkage. Critical Quality Attribute (CQA): The active methylene protons (

) are acidic and can exchange with

; use anhydrous solvents.

- Solvent: DMSO-

(Preferred due to solubility and preventing H/D exchange).[1]

- Concentration: 5–10 mg in 0.6 mL.[1]

- Key Diagnostic Signals:

Moiety	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Amide NH	9.5 – 10.0	Broad Singlet	1H	Downfield due to H-bonding; disappears on shake.[1]
Phenoxy Ring	6.8 – 7.5	Multiplets	9H	Overlapping aromatic region; look for 2-substituted pattern.[1]
Active	3.9 – 4.1	Singlet	2H	Signature Peak. If split or absent, suspect hydrolysis or condensation.[1]

A2. FT-IR Spectroscopy

Objective: Verify functional groups, specifically the nitrile which is often weak.[1] Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

- Nitrile (

): Look for a sharp, weak-to-medium band at 2250–2265 cm

.^[1] Note: If this band is absent but the compound is pure by HPLC, the dipole moment may be low, or the cyano group hydrolyzed to an amide.

- Amide I (

): Strong band at 1660–1690 cm

.^[1]

- Ether (

): Distinct stretching at 1220–1240 cm

(Ar-O-Ar).^[1]

A3. Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation. Ionization: ESI (Electrospray Ionization).^{[1][2]}

- Positive Mode (

):

m/z.^[1] Also common:

.

- Negative Mode (

):

m/z.^[1] Preferred mode due to the acidity of the

-methylene proton.^[1]

Protocol B: Purity & Impurity Profiling (HPLC)

Challenge: The starting material (2-phenoxyaniline) is lipophilic and may co-elute with the product if the gradient is too shallow. The cyanoacetamide moiety is polar, creating a "push-pull" retention behavior.^[1]

Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
mm, 3.5
m.[1]
- Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).[1]
- Mobile Phase B: Acetonitrile (MeCN).[1][3][4]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm (Aromatic rings) and 210 nm (Amide/Nitrile capture).[1]
- Temperature: 30°C.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
2.0	10	Hold (Elute polar salts)
15.0	90	Linear Ramp (Elute Product)
18.0	90	Wash (Elute dimers/oligomers)
18.1	10	Re-equilibration
23.0	10	Stop

Impurity Markers (Relative Retention Time - RRT)

- Cyanoacetic Acid (RRT ~0.2): Very polar, elutes near void volume.[1]
- 2-Phenoxyaniline (RRT ~0.8-0.9): Major precursor.[1] Less polar than the amide product due to the free amine, but close in hydrophobicity.[1]
- Target: **2-Cyano-N-(2-phenoxyphenyl)acetamide** (RRT = 1.0)

- Bis-amide Dimer (RRT > 1.2): Formed if cyanoacetic acid reacts twice or via self-condensation.[1]

Protocol C: Solid-State Characterization

For drug development, the physical form dictates bioavailability.[1]

Differential Scanning Calorimetry (DSC)

- Protocol: Heat 2–5 mg sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.
- Expected Result: Sharp endotherm (melting point) typically between 135°C – 145°C (based on analogs).[1]
- Warning Signal: A broad endotherm or multiple peaks indicates a mixture of polymorphs or solvates.[1]

Thermogravimetric Analysis (TGA)

- Protocol: Heat from ambient to 300°C.
- Acceptance: < 0.5% weight loss before melting (confirms non-solvated, dry material).

Troubleshooting & Causality

Observation	Probable Cause	Corrective Action
NMR: Extra singlet at 3.6 ppm	Methyl ester impurity (from methyl cyanoacetate starting material).[1]	Recrystallize from Ethanol/Water.[1][5]
HPLC: Split peak for main compound	Atropisomerism (rare but possible with bulky ortho-phenoxy group) or keto-enol tautomerism.[1]	Run HPLC at elevated temp (45°C) to coalesce peaks.[1]
Appearance: Product turns pink/brown	Oxidation of residual aniline precursor.[1]	Wash solid with dilute HCl (removes aniline) then water. [1]

References

- ChemScene. (n.d.).^[1] **2-Cyano-N-(2-phenoxyphenyl)acetamide** | CAS 380342-42-7.^{[1][6]}
Retrieved from
- Sigma-Aldrich. (n.d.).^[1] 2-cyano-N-(2-phenoxyethyl)acetamide | CAS 288154-75-6
(Analogous Protocol Reference).^[1] Retrieved from
- National Institutes of Health (NIH). (2016).^[1] A novel approach for HPLC determination of 2-cyanoacetamide derivatives. Retrieved from
- BenchChem. (2025).^{[1][5][7]} Protocol for the synthesis and analysis of N-substituted cyanoacetamides. Retrieved from
- ChemicalBook. (n.d.).^[1] Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (Methodology Analog). Retrieved from

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Sources

- [1. 2-cyano-N-\(4-phenoxyphenyl\)acetamide | 80419-13-2 \[sigmaaldrich.com\]](#)
- [2. 2-CYANO-N-\(2,4-DICHLORO-5-METHOXYPHENYL\) ACETAMIDE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [3. Separation of Acetamide, N-\[2-\[\(2-cyano-6-iodo-4-nitrophenyl\)azo\]-5-\(diethylamino\)phenyl\]- on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](#)
- [4. 2-Cyano-N-\(4-methoxyphenyl\)acetamide | SIELC Technologies \[sielc.com\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. chemscene.com \[chemscene.com\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)

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